2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine
Description
2-[2-(Propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine (CAS: 1181458-82-1) is an imidazole-derived primary amine with a propan-2-yl (isopropyl) substituent at the 2-position of the imidazole ring and an ethylamine linker at the 1-position. It is commonly isolated as a dihydrochloride salt (molecular weight: 226.15 g/mol) to enhance solubility and stability . The compound's structure combines the hydrogen-bonding capability of the amine group with the hydrophobic isopropyl substituent, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where imidazole scaffolds are prevalent .
Properties
CAS No. |
45893-29-6 |
|---|---|
Molecular Formula |
C8H15N3 |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-(2-propan-2-ylimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C8H15N3/c1-7(2)8-10-4-6-11(8)5-3-9/h4,6-7H,3,5,9H2,1-2H3 |
InChI Key |
IEOTWFHRFWAMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CN1CCN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by alkylation and amination to introduce the propan-2-yl and ethan-1-amine groups, respectively . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Scientific Research Applications
2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various enzymatic activities. Additionally, the compound can interact with biological membranes and proteins, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Properties of 2-[2-(Propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine and Analogs
Substituent Effects on Bioactivity
Linker and Counterion Impact
- Ethylamine vs. Propylamine : The target compound’s ethyl linker balances rigidity and flexibility, whereas the propylamine in may improve conformational adaptability but reduce target specificity .
- Dihydrochloride Salt : Improves aqueous solubility compared to free bases (e.g., oxalate salt in Compound 4 melts at 127°C, suggesting higher crystallinity) .
Biological Activity
2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine, commonly known as a derivative of imidazole, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes an imidazole ring and an amine group, suggesting various interactions with biological targets.
- Molecular Formula : C₈H₁₈N₄
- Molecular Weight : 170.26 g/mol
- CAS Number : 1181458-82-1
The biological activity of 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine primarily involves its interaction with neurotransmitter receptors and enzymes. Research indicates that compounds with imidazole scaffolds can act as agonists or antagonists at various receptor sites, influencing pathways related to dopamine and serotonin signaling.
1. Dopamine Receptor Interaction
A study highlighted the compound's selective activity towards the D3 dopamine receptor (D3R). The compound exhibited:
- EC50 : 710 nM for D3R-mediated β-arrestin recruitment.
- IC50 : 16 μM as an antagonist at the D2 receptor (D2R), suggesting a potential role in modulating dopaminergic signaling pathways without significant D2R activation .
2. Antimalarial Potential
Another investigation explored the compound's efficacy against Plasmodium falciparum, the parasite responsible for malaria. The compound demonstrated:
- IC50 : <0.03 μM against dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development.
This indicates its potential use in malaria prophylaxis and treatment strategies .
Structure-Activity Relationship (SAR)
The structure of 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine allows for various modifications that can enhance its biological activity. SAR studies have shown that:
- Substitutions on the imidazole ring can significantly alter receptor affinity and selectivity.
- The presence of bulky groups may enhance binding to D3R while reducing unwanted interactions with D2R .
Data Table: Biological Activity Summary
| Activity Type | Target Receptor/Pathway | EC50/IC50 Values | Reference |
|---|---|---|---|
| Dopamine Agonist | D3R | EC50: 710 nM | |
| Dopamine Antagonist | D2R | IC50: 16 μM | |
| Antimalarial | DHODH | IC50: <0.03 μM |
Case Study 1: Dopaminergic Modulation
In a recent study, researchers synthesized various analogs of the compound to evaluate their effects on dopaminergic signaling. The findings revealed that specific modifications could enhance selectivity for D3R over D2R, presenting opportunities for developing targeted therapies for neurological disorders such as schizophrenia and Parkinson's disease.
Case Study 2: Antimalarial Efficacy
Clinical trials assessing the antimalarial properties of similar compounds indicated that those with imidazole derivatives showed promising results in preventing P. falciparum infections when administered prior to exposure. This supports the hypothesis that 2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine could be a candidate for further development in malaria treatment protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
